molecular formula C19H11F5N2O2 B562990 Diflufenican-d3 CAS No. 1185009-29-3

Diflufenican-d3

Cat. No.: B562990
CAS No.: 1185009-29-3
M. Wt: 397.319
InChI Key: WYEHFWKAOXOVJD-HOKOUOGZSA-N
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Description

Diflufenican-d3 is a deuterium-labeled derivative of Diflufenican, a selective herbicide used primarily for controlling broad-leaved weeds. The incorporation of deuterium atoms into the molecule enhances its stability and allows for more precise tracking in various scientific studies. Diflufenican itself is known for its effectiveness in agricultural settings, particularly in the management of weeds in cereal crops .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diflufenican-d3 involves the deuteration of DiflufenicanThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to achieve high yields and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its chemical composition and isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Diflufenican-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diflufenican oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Diflufenican-d3 has a wide range of scientific research applications:

Mechanism of Action

Diflufenican-d3 exerts its effects by inhibiting the synthesis of carotenoids in plants. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weeds. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway, such as phytoene desaturase. The disruption of this pathway results in the accumulation of toxic intermediates, ultimately causing cell death .

Comparison with Similar Compounds

Diflufenican-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in studies. Similar compounds include:

This compound stands out due to its isotopic labeling, making it a valuable tool in scientific research for tracking and studying the behavior of herbicides in various environments.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2,4,6-trideuterio-3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)/i3D,4D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEHFWKAOXOVJD-HOKOUOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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